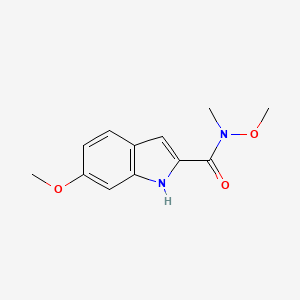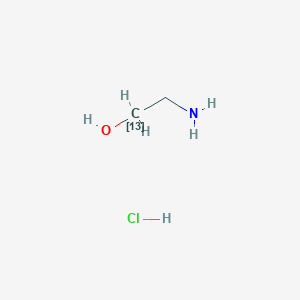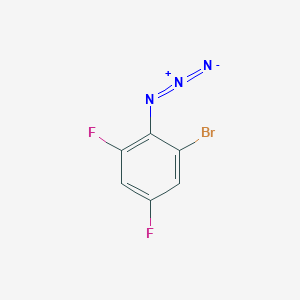![molecular formula C23H34O2 B14080064 3-Heptyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol CAS No. 51768-60-6](/img/structure/B14080064.png)
3-Heptyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delta-8-tetrahydrocannabiphorol (Delta8-THCP) is a psychoactive cannabinoid found in the Cannabis plantDelta8-THCP is known for its psychoactive effects, which are similar to those of Delta9-THC but are generally considered to be less potent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Delta8-THCP is typically synthesized from cannabidiol (CBD) through a series of chemical reactions. The process often involves the use of solvents and catalysts to facilitate the conversion. One common method involves the use of activated carbon and bleaching clay, although this method has been found to produce impurities . More advanced methods involve solvent reflux and proprietary solvent-based processes to achieve higher purity and potency .
Industrial Production Methods: Industrial production of Delta8-THCP involves large-scale extraction and purification processes. Techniques such as CO2 extraction and distillation are commonly used to isolate and purify the compound. These methods ensure that the final product is free from contaminants and meets regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions: Delta8-THCP undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the synthesis of Delta8-THCP include acids, bases, and solvents such as ethanol and methanol. Reaction conditions often involve controlled temperatures and pressures to ensure optimal yields and purity .
Major Products Formed: The major products formed from the reactions involving Delta8-THCP include various isomers and analogs of THC. These products are often tested for their psychoactive properties and potential therapeutic benefits .
Wissenschaftliche Forschungsanwendungen
Delta8-THCP has a wide range of scientific research applications. In chemistry, it is used to study the properties and reactions of cannabinoids. In biology and medicine, it is investigated for its potential therapeutic effects, including pain relief, anti-inflammatory properties, and neuroprotective effects . Industrial applications include its use in the production of various cannabis-based products .
Wirkmechanismus
Delta8-THCP exerts its effects by binding to cannabinoid receptors in the brain and other parts of the body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes. The binding of Delta8-THCP to these receptors leads to the activation of signaling pathways that result in its psychoactive and therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Delta8-THCP is often compared to other cannabinoids such as Delta9-THC and tetrahydrocannabiphorol (THCP). While Delta9-THC is more potent and widely studied, Delta8-THCP is known for its milder effects and better stability . THCP, on the other hand, is a newly discovered cannabinoid that is believed to be even more potent than Delta9-THC
List of Similar Compounds:- Delta-9-tetrahydrocannabinol (Delta9-THC)
- Tetrahydrocannabiphorol (THCP)
- Cannabidiol (CBD)
- Cannabigerol (CBG)
Eigenschaften
CAS-Nummer |
51768-60-6 |
|---|---|
Molekularformel |
C23H34O2 |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
(6aR,10aR)-3-heptyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C23H34O2/c1-5-6-7-8-9-10-17-14-20(24)22-18-13-16(2)11-12-19(18)23(3,4)25-21(22)15-17/h11,14-15,18-19,24H,5-10,12-13H2,1-4H3/t18-,19-/m1/s1 |
InChI-Schlüssel |
RGXKCMQANRHRCO-RTBURBONSA-N |
Isomerische SMILES |
CCCCCCCC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)C)O |
Kanonische SMILES |
CCCCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


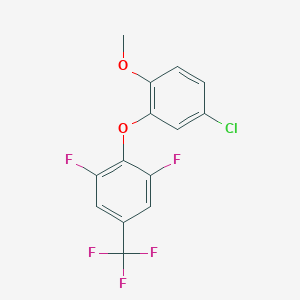
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079996.png)
![(NZ)-N-[(2E)-2-(furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine](/img/structure/B14079997.png)
![Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]-](/img/structure/B14080000.png)
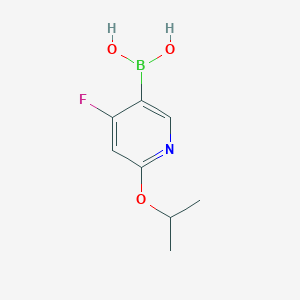
![4-Amino-1-[3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate](/img/structure/B14080030.png)
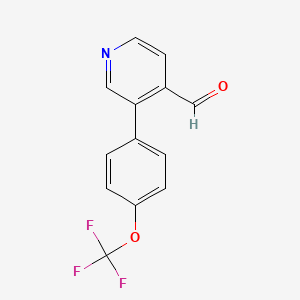

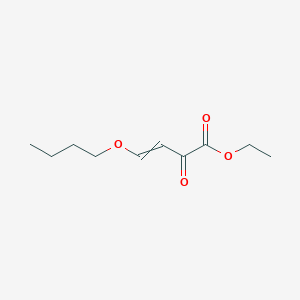
![1-(2-Fluorophenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080046.png)
![6-Methyl-2-[4-(2-phenylethenyl)phenyl]-1-benzothiophene](/img/structure/B14080049.png)
